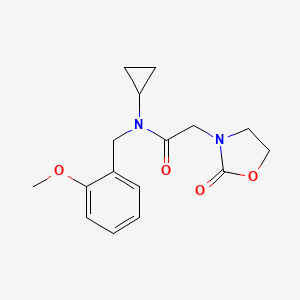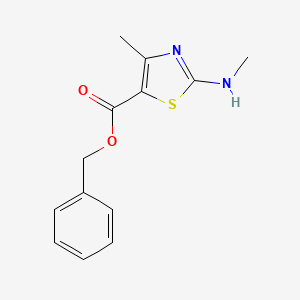
N-cyclopropyl-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a novel class of compounds that exhibits potential as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, it has been shown to exhibit low toxicity, making it a potential candidate for the development of new therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclopropyl-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is its high potency against various diseases. Additionally, it exhibits low toxicity, making it a potential candidate for the development of new therapeutics. However, one of the limitations is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research and development of N-cyclopropyl-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of new formulations to enhance the bioavailability and efficacy of the compound.
3. Evaluation of the compound's potential for the treatment of other diseases, such as viral infections.
4. Investigation of the compound's potential for use in combination therapy with other drugs.
5. Evaluation of the compound's potential for the treatment of drug-resistant strains of bacteria and cancer cells.
In conclusion, N-cyclopropyl-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a novel class of compounds that exhibits potential as a therapeutic agent for the treatment of various diseases. Its high potency, low toxicity, and potential for the development of new therapeutics make it an attractive target for future research and development.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide involves the reaction of cyclopropylamine, 2-methoxybenzaldehyde, and 2-oxo-1,3-oxazolidine-3-acetic acid. The reaction is carried out under reflux in the presence of a suitable catalyst and solvent. The yield of the product is typically high, and the purity can be achieved by recrystallization.
Applications De Recherche Scientifique
N-cyclopropyl-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent activity against cancer cells, bacterial infections, and inflammation.
Propriétés
IUPAC Name |
N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-14-5-3-2-4-12(14)10-18(13-6-7-13)15(19)11-17-8-9-22-16(17)20/h2-5,13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWKAYFSTWSXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)

![4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691995.png)
![N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5692014.png)
![4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5692022.png)

![[(3aS*,9bS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5692026.png)

![4-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-2-pyrimidinamine](/img/structure/B5692034.png)
![N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5692037.png)

![N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5692050.png)